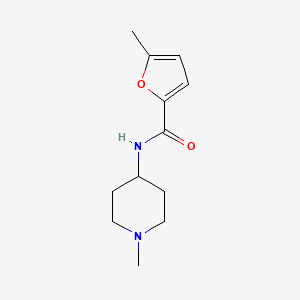![molecular formula C37H23IN2 B4940752 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole, also known as T30177, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promise in preclinical studies as a potent inhibitor of several cancer cell lines, including breast, lung, and colon cancer.
Wirkmechanismus
2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole works by inhibiting the activity of a protein called tubulin, which is involved in the formation of microtubules. Microtubules are important structures in cells that are involved in cell division and other cellular processes. By inhibiting the activity of tubulin, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole disrupts the formation of microtubules, which leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger molecules such as antibodies. However, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has some limitations as well. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole. One area of research could be to further investigate its potential as a cancer treatment. This could involve testing its efficacy in animal models and eventually in clinical trials. Another area of research could be to investigate its potential use in other diseases, such as neurodegenerative diseases or infectious diseases. Finally, research could be done to improve the solubility of 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole, which would make it easier to work with in lab experiments and potentially improve its efficacy as a drug.
Synthesemethoden
2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-iodoaniline, which is then coupled with 4-ethynylbiphenyl using a palladium-catalyzed Sonogashira coupling reaction. The resulting product is then subjected to a Suzuki coupling reaction with 4-bromo-1,2-phenylenediboronic acid to yield the final product, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H23IN2/c38-34-25-23-33(24-26-34)37-39-35(31-19-15-29(16-20-31)13-11-27-7-3-1-4-8-27)36(40-37)32-21-17-30(18-22-32)14-12-28-9-5-2-6-10-28/h1-10,15-26H,(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTFQSFOEVFBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H23IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)
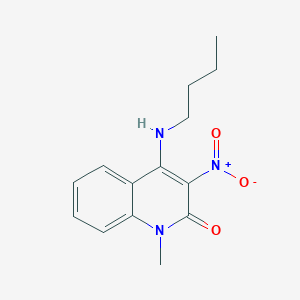
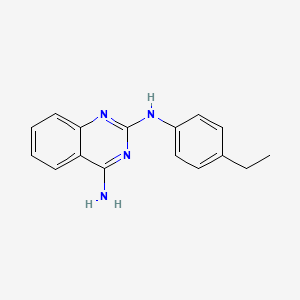
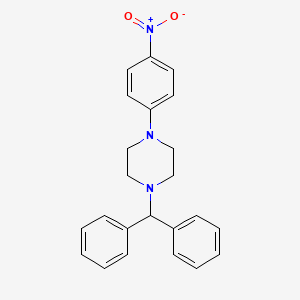
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
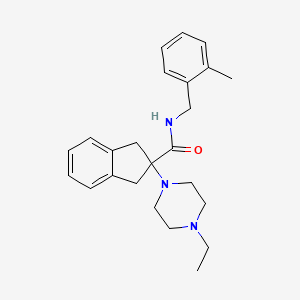
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)
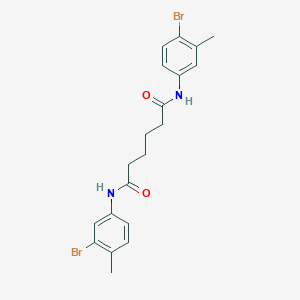
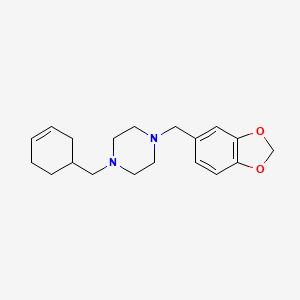
![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)
![5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)
